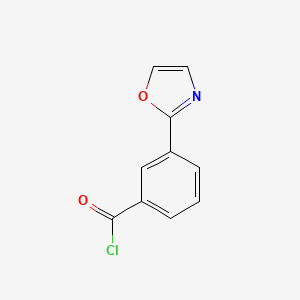

3-(Oxazol-2-yl)benzoyl chloride

Description

Properties

CAS No. |

473538-14-6 |

|---|---|

Molecular Formula |

C10H6ClNO2 |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

3-(1,3-oxazol-2-yl)benzoyl chloride |

InChI |

InChI=1S/C10H6ClNO2/c11-9(13)7-2-1-3-8(6-7)10-12-4-5-14-10/h1-6H |

InChI Key |

FQEHTHUZUNTZFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Lithiation and Zincation of Oxazole

The synthesis begins with generating the oxazol-2-yl zinc chloride intermediate. In a dry THF solvent under nitrogen atmosphere, oxazole undergoes lithiation at −78°C using n-butyllithium (1.4 equivalents), followed by zincation with zinc chloride (3 equivalents). Maintaining temperatures below −55°C during lithiation is critical to prevent side reactions. The resulting oxazol-2-yl zinc chloride is typically used in situ without purification.

Negishi Cross-Coupling with Aryl Halides

The zincated oxazole is coupled with 3-bromobenzoyl chloride via a Negishi cross-coupling reaction. Palladium catalysts such as Pd(PPh₃)₄ facilitate the aryl-oxazole bond formation. The reaction proceeds at 20–25°C, yielding 3-(oxazol-2-yl)benzoic acid after aqueous workup (EtOAc extraction and NH₄Cl washes).

Chlorination of the Carboxylic Acid

The intermediate benzoic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) or phosphoryl trichloride (POCl₃). POCl₃ (2–15 equivalents) in dichloromethane at reflux for 1–4 hours achieves near-quantitative conversion. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction by activating the carbonyl group.

Key Data:

Direct Chlorination of 3-(Oxazol-2-yl)benzoic Acid

Synthesis of 3-(Oxazol-2-yl)benzoic Acid

This route bypasses cross-coupling by starting with preformed 3-(oxazol-2-yl)benzoic acid, synthesized via cyclocondensation of 3-cyanobenzoic acid with hydroxylamine. The oxazole ring forms under basic conditions (pH 8–10) at 80°C.

Chlorination with Phosphoryl Trichloride

The carboxylic acid is treated with POCl₃ (2–15 equivalents) in an auxiliary solvent (e.g., toluene, dichloromethane) under reflux. Elevated pressures (100–500 kPa) reduce reaction times to 1–4 hours. Excess POCl₃ is removed via distillation, and the product is isolated by precipitation from cold hexane.

Key Data:

Two-Step Synthesis via Benzoxazole Intermediates

Formation of (Z)-2-(Benzo[d]oxazol-2-yl)-1-phenylvinyl Benzoate

2-Methylbenzoxazole reacts with substituted benzoyl chlorides in dichloromethane to form vinyl benzoate intermediates. The reaction is monitored by IR spectroscopy for carbonyl stretching (νC=O ≈ 1720 cm⁻¹).

Hydrolysis and Chlorination

The vinyl benzoate undergoes acidic hydrolysis (HCl/EtOH) to yield 3-(oxazol-2-yl)benzoic acid, followed by POCl₃-mediated chlorination. Purification via silica gel chromatography (eluent: dichloromethane/methanol) ensures high purity.

Key Data:

-

Overall Yield: 50–55%

-

Characterization: ¹H NMR (CDCl₃): δ 8.45 (s, 1H, oxazole-H), 7.85–7.40 (m, 4H, aryl-H)

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield (%) | 60–70 | 85–90 | 50–55 |

| Reaction Steps | 3 | 2 | 2 |

| Purification Complexity | High | Moderate | Moderate |

| Scalability | Moderate | High | Low |

| Key Advantage | Versatility | Efficiency | Low Cost |

| Source |

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-(Oxazol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Condensation Reactions: The compound can participate in condensation reactions with amines and alcohols to form imides and esters, respectively.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Catalysts: Catalysts such as pyridine or triethylamine are often used to neutralize the hydrochloric acid generated during nucleophilic substitution reactions.

Solvents: Organic solvents like dichloromethane, chloroform, and tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reactions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.

Scientific Research Applications

3-(Oxazol-2-yl)benzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as a building block in the development of new drugs, particularly those targeting bacterial and fungal infections.

Industry: The compound is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Oxazol-2-yl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as drug development and biomolecule modification. The oxazole ring can also participate in interactions with biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Product Formation

3-(Oxazol-2-yl)benzoyl chloride shares structural similarities with other benzoyl chloride derivatives substituted with electron-withdrawing or electron-donating groups. For instance, reactions of 3-nitrobenzoyl chloride , 4-nitrobenzoyl chloride , 4-methoxybenzoyl chloride , and 4-methylbenzoyl chloride with piperazine-derived intermediates (e.g., compound 5a) yield distinct products (6a–e) under identical conditions .

Table 1: Substituent Effects on Reaction Outcomes

| Benzoyl Chloride Derivative | Substituent | Product Yield (Example) | Key Product Characteristics |

|---|---|---|---|

| This compound | Oxazol-2-yl | High (e.g., 6a) | Enhanced electrophilicity due to oxazole’s electron-withdrawing nature |

| 4-Nitrobenzoyl chloride | -NO₂ (para) | Moderate (e.g., 6b) | Increased reactivity in nucleophilic acyl substitution |

| 4-Methoxybenzoyl chloride | -OCH₃ (para) | Lower (e.g., 6d) | Reduced electrophilicity due to electron-donating methoxy group |

| 4-Methylbenzoyl chloride | -CH₃ (para) | Moderate (e.g., 6e) | Steric hindrance from methyl group slows reaction kinetics |

The oxazole ring in this compound introduces unique steric and electronic effects compared to nitro or methoxy substituents. For example, the oxazole’s nitrogen atoms participate in resonance, stabilizing intermediates during reactions .

Structural and Conformational Differences

X-ray crystallography studies of related compounds, such as (Z)-2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates (3a and 4a), reveal conformational variations in crystal structures. The benzoyl moiety in these derivatives adopts distinct orientations relative to the oxazole ring—either near the oxygen (O1) or nitrogen (N3) atoms . These differences influence intermolecular interactions and stability.

Table 2: NMR Chemical Shifts of Selected Derivatives

The $^{15}\text{N NMR}$ data for 4a (−131.8 ppm) and 6a (−131.2 ppm) indicate minimal electronic variation at the nitrogen centers despite structural differences .

Functional Comparison with Other Acyl Chlorides

This compound is functionally analogous to 2-cyanopropenoyl chlorides, which are widely used to synthesize benzimidazoles, benzothiazoles, and pyrazoles . However, the oxazole substituent in this compound offers greater regioselectivity in cyclization reactions compared to cyano groups, as demonstrated in the synthesis of benzoxazole derivatives .

Key Research Findings

- Reactivity : The oxazole ring enhances electrophilicity at the carbonyl carbon, facilitating faster nucleophilic attacks compared to methyl- or methoxy-substituted benzoyl chlorides .

- Stability : Crystallographic studies show that benzoyl-oxazole derivatives exhibit positional disorder in crystals, affecting their solid-state packing and solubility .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Oxazol-2-yl)benzoyl chloride?

The synthesis typically begins with 3-(Oxazol-2-yl)benzoic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. A catalytic amount of N,N-dimethylformamide (DMF) is often added to enhance reactivity. The reaction is conducted in anhydrous dichloromethane (DCM) under reflux, followed by solvent removal under reduced pressure to isolate the product. This method leverages the high reactivity of acyl chlorides, as seen in analogous benzoyl chloride derivatives .

Q. How can the purity of this compound be validated?

Analytical techniques such as ¹H/¹³C NMR spectroscopy are critical for confirming structural integrity, with characteristic peaks for the oxazole ring (e.g., ~7.5–8.5 ppm for aromatic protons) and the benzoyl chloride moiety. High-Performance Liquid Chromatography (HPLC) with UV detection can assess purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1770 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation .

Q. What safety protocols are essential when handling this compound?

Due to its acyl chloride nature, this compound is corrosive and releases HCl upon exposure to moisture. Use in a fume hood with nitrile gloves, lab coats, and eye protection is mandatory. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives?

Density Functional Theory (DFT) calculations can predict reaction pathways and transition states for acylation or nucleophilic substitution reactions involving this compound. For example, modeling the electrophilicity of the carbonyl carbon can guide solvent selection (e.g., polar aprotic solvents like DMF) or catalyst design. Molecular docking studies may also predict binding interactions for biologically active derivatives .

Q. What strategies resolve contradictions in reported yields for oxazole-containing acyl chlorides?

Discrepancies often arise from moisture sensitivity or competing side reactions (e.g., hydrolysis). Systematic optimization includes:

- Strict anhydrous conditions (e.g., molecular sieves in solvents).

- Temperature control (e.g., 0–5°C to suppress decomposition).

- Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How can the oxazole ring’s electronic properties influence acylation reactivity?

The oxazole ring’s electron-withdrawing nature increases the electrophilicity of the benzoyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Substituents on the oxazole (e.g., electron-donating groups) can modulate this effect. Comparative studies with meta- or para-substituted analogs (e.g., 3-(1,3-Oxazol-2-yl)phenylboronic acid) provide insights into electronic tuning .

Q. What methodologies assess the compound’s potential bioactivity?

- In vitro assays : Test inhibition of enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using UV-Vis spectrophotometry.

- Cellular assays : Evaluate cytotoxicity via MTT assays on cancer cell lines.

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize synthesis of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.